Luliconazol, (+)-

Descripción general

Descripción

Luliconazole, (+)-, is a topical antifungal agent used to treat various fungal infections. It is particularly effective against dermatophytes such as Trichophyton rubrum and Epidermophyton floccosum. Luliconazole is marketed under the brand name Luzu and was approved by the FDA in November 2013 . It is also approved for use in Japan .

Aplicaciones Científicas De Investigación

Mechanism of Action and Pharmacokinetics

Luliconazole functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism disrupts the integrity of the fungal cell wall, leading to cell death. Studies have shown that luliconazole exhibits potent in vitro activity against a range of fungi, including Trichophyton spp., Candida albicans, and Aspergillus fumigatus .

The pharmacokinetic profile reveals that luliconazole achieves therapeutic concentrations in the skin and nails, making it effective for treating superficial fungal infections. Notably, therapeutic levels can be reached within 7 days of daily dosing with a 10% solution .

Treatment of Dermatophytosis

Luliconazole is primarily indicated for the treatment of dermatophytic infections such as tinea pedis, tinea cruris, and tinea corporis. Clinical trials have demonstrated its efficacy in achieving clinical and mycological cure rates comparable to or superior to other antifungal agents like terbinafine and bifonazole .

Table 1: Efficacy Comparison of Luliconazole with Other Antifungals

| Antifungal Agent | Clinical Cure Rate | Mycological Cure Rate | Duration of Treatment |

|---|---|---|---|

| Luliconazole 1% | 82.35% | 74.63% | 6 weeks |

| Terbinafine 1% | 70% | 50% | 7 days |

| Bifonazole 1% | 75% | 60% | 14 days |

Formulation Innovations

Recent studies have explored advanced drug delivery systems to enhance the efficacy of luliconazole. For instance, luliconazole-loaded nanostructured lipid carriers (NLCs) have been developed to improve skin retention and penetration . These formulations demonstrate higher drug loading capacity and surface area compared to traditional systems like microemulsions.

Table 2: Characterization of Luliconazole-Loaded NLCs

| Parameter | Value |

|---|---|

| Poly-dispersity Index | <0.3 |

| Zeta Potential | -20 mV |

| Encapsulation Efficiency | >85% |

Case Study: Combination Therapy Efficacy

A recent clinical study assessed the effectiveness of combining topical luliconazole with oral itraconazole in treating disseminated dermatophytosis. The findings indicated no significant advantage in cure rates when adding topical luliconazole to systemic therapy compared to itraconazole alone . This suggests that while luliconazole is effective as a standalone treatment, its role in combination therapies may require further investigation.

Case Study: Short-Term Treatment Efficacy

In a guinea pig model, luliconazole demonstrated rapid efficacy in treating tinea corporis and tinea pedis within significantly shorter durations compared to other antifungals . The study highlighted that a one-week application could achieve complete mycological cure, underscoring luliconazole's potential for short-term therapeutic regimens.

Safety Profile

Luliconazole exhibits a favorable safety profile with minimal systemic absorption when applied topically. Clinical trials have reported excellent local tolerability with no significant systemic side effects . Adverse effects are generally mild and include skin irritation or rash in rare cases.

Mecanismo De Acción

Target of Action

Luliconazole primarily targets the enzyme lanosterol demethylase, a crucial component in the synthesis of ergosterol . Ergosterol is a major component of the fungal cell membranes and plays a vital role in maintaining the integrity and fluidity of these membranes .

Mode of Action

Luliconazole is thought to inhibit the enzyme lanosterol demethylase . This inhibition disrupts the synthesis of ergosterol, leading to a deficiency in the fungal cell membrane . As a result, the integrity of the fungal cell membrane is compromised, which is likely to cause the death of the fungal cells .

Biochemical Pathways

The primary biochemical pathway affected by luliconazole is the ergosterol biosynthesis pathway . By inhibiting lanosterol demethylase, luliconazole disrupts the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and a corresponding accumulation of lanosterol , which can cause detrimental effects on the fungal cell membrane and ultimately lead to cell death .

Pharmacokinetics

Luliconazole is administered topically, and clinical studies have shown that after the first dose in patients with tinea pedis, a maximum plasma concentration of 0.40 ± 0.76 ng/mL (mean ± SD) occurred in 16.9 ± 9.39 hours (mean ± SD) . Luliconazole is >99% protein bound in plasma .

Result of Action

The primary result of luliconazole’s action is the death of the fungal cells . By disrupting the synthesis of ergosterol, luliconazole compromises the integrity of the fungal cell membrane, which is likely to cause the death of the fungal cells . This results in the effective treatment of fungal infections caused by Trichophyton rubrum and Epidermophyton floccosum .

Action Environment

The effectiveness of luliconazole can be influenced by various environmental factors. For instance, the fungal cell wall, which is mostly made of glucan and chitin, is thought to possess a special characteristic that protects against environmental stressors and host immunity . These elements are essential for shielding cells from osmotic pressure and environmental stress, and they are crosslinked to maintain cell integrity and form . Therefore, the presence of these protective elements in the fungal cell wall can potentially influence the action, efficacy, and stability of luliconazole .

Análisis Bioquímico

Biochemical Properties

Luliconazole, (+)- interacts with various enzymes and proteins in biochemical reactions. It is thought to inhibit the enzyme lanosterol demethylase . Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes .

Cellular Effects

Luliconazole, (+)- exerts its effects on various types of cells and cellular processes. It kills the organisms Trichophyton rubrum and Epidermophyton floccosum, most likely by altering their fungal cell membranes . This alteration influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to inhibit the enzyme lanosterol demethylase . Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes . This inhibition could lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

After the first dose in patients with tinea pedis, a maximum plasma concentration of 0.40 ± 0.76 ng/mL (mean ± SD) occurred in 16.9 ± 9.39 hours (mean ± SD) .

Dosage Effects in Animal Models

In animal models, the effects of Luliconazole, (+)- vary with different dosages . The 90% efficacy rate of Luliconazole, (+)- in an 8-week model was significantly lower than that in a 4-week model . Its 99% efficacy rates were 0% in both models .

Metabolic Pathways

It is thought to inhibit the enzyme lanosterol demethylase , which is needed for the synthesis of ergosterol, a major component of the fungus cell membranes .

Transport and Distribution

It is known that Luliconazole, (+)- is administered topically .

Subcellular Localization

It is known that Luliconazole, (+)- is administered topically , suggesting that it may localize to the site of application.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Luliconazole is synthesized through a series of chemical reactions involving the formation of an imidazole ring and the incorporation of a dichlorophenyl group. The synthetic route typically involves the following steps:

Formation of the imidazole ring: This is achieved by reacting glyoxal with ammonium acetate and formaldehyde.

Incorporation of the dichlorophenyl group: This step involves the reaction of the imidazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Formation of the dithiolan ring: The final step involves the reaction of the intermediate with carbon disulfide and sodium hydride to form the dithiolan ring.

Industrial Production Methods

Industrial production of luliconazole involves similar synthetic routes but on a larger scale. The process typically includes:

Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization and chromatography.

Formulation: The purified luliconazole is formulated into topical creams or gels for medical use.

Análisis De Reacciones Químicas

Types of Reactions

Luliconazole undergoes various chemical reactions, including:

Oxidation: Luliconazole can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: Luliconazole can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated imidazole derivatives.

Comparación Con Compuestos Similares

Luliconazole is often compared with other antifungal agents such as efinaconazole and terbinafine:

Efinaconazole: Both luliconazole and efinaconazole are azole antifungal agents.

Terbinafine: Luliconazole has strong fungicidal activity against Trichophyton species, similar to terbinafine.

List of Similar Compounds

- Efinaconazole

- Terbinafine

- Lanoconazole

Luliconazole’s unique structure and potent antifungal activity make it a valuable compound in the treatment of fungal infections.

Actividad Biológica

Luliconazole, a novel imidazole antifungal agent, has garnered attention for its potent biological activity against various fungal pathogens, particularly dermatophytes and azole-resistant strains. This article provides a detailed overview of the biological activity of Luliconazole, focusing on its mechanisms, efficacy in clinical settings, and research findings.

Luliconazole is characterized by its unique structure, which includes an imidazole moiety integrated into a ketene dithioacetate framework. This configuration enhances its antifungal properties by effectively targeting the ergosterol synthesis pathway in fungi, leading to cell membrane disruption and ultimately cell death. The compound is the R-enantiomer, which has been shown to exhibit superior antifungal activity compared to its racemic counterparts .

In Vitro Activity

Luliconazole demonstrates significant in vitro activity against a range of fungal pathogens. The minimum inhibitory concentration (MIC) values for Luliconazole against dermatophytes and other fungi have been extensively studied:

| Fungal Species | MIC Range (μg/ml) |

|---|---|

| Trichophyton rubrum | 0.00022 - 0.0194 |

| Candida albicans | 0.002 - 0.125 |

| Aspergillus fumigatus (azole-resistant) | 0.002 - 0.015 |

These data indicate that Luliconazole is particularly effective against dermatophyte isolates from patients with onychomycosis, achieving geometric mean MIC values significantly lower than those of other antifungal agents such as terbinafine and ciclopirox .

In Vivo Efficacy

Research has also demonstrated the in vivo efficacy of Luliconazole. In a study utilizing the Galleria mellonella model, single-dose administration of Luliconazole resulted in a significantly higher survival rate (up to 80%) compared to control groups infected with azole-resistant Aspergillus fumigatus . This suggests that Luliconazole not only inhibits fungal growth but also enhances host survival during systemic infections.

Clinical Trials and Case Studies

Luliconazole has been evaluated in several clinical trials for the treatment of superficial fungal infections such as tinea pedis, cruris, and corporis. A Phase III trial involving 147 patients demonstrated that Luliconazole 1% cream applied once daily for two weeks led to complete clinical clearance rates significantly higher than those observed with vehicle treatments:

| Treatment Group | Week 2 Clearance (%) | Week 4 Clearance (%) | Week 6 Clearance (%) |

|---|---|---|---|

| Luliconazole 1% | 52.7 | 79.7 | 87.8 |

| Vehicle | 10.3 | 25.4 | 30.2 |

The results indicated that Luliconazole not only effectively resolved clinical symptoms but also achieved mycological cure rates comparable to or better than other topical antifungals .

Comparative Efficacy

In comparative studies, Luliconazole has shown superior efficacy against certain fungal strains when compared to established treatments like lanoconazole and terbinafine:

- Efficacy Against Dermatophytes : Luliconazole was found to be approximately three to four times more potent than bifonazole and terbinafine against various dermatophytes .

- Safety Profile : The safety profile of Luliconazole is favorable, with minimal adverse effects reported during clinical trials, primarily localized reactions such as erythema and itching .

Propiedades

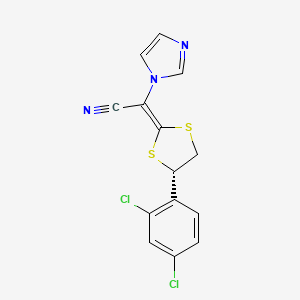

IUPAC Name |

(2E)-2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAOBBFIOAEMLL-MNWMYKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256424-63-2 | |

| Record name | Luliconazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256424632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LULICONAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757AJC6576 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Luliconazole, (+)-?

A1: Luliconazole, (+)- is an imidazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane. [, , , , ] It achieves this by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. This disruption of ergosterol biosynthesis leads to increased cell membrane permeability and ultimately fungal cell death. []

Q2: Are there any known downstream effects of Luliconazole, (+)- beyond ergosterol inhibition?

A2: While the primary mechanism of action is well established, some studies suggest Luliconazole, (+)- might exert additional antifungal effects. For instance, research indicates it might accumulate in the fungal cells, potentially interfering with other cellular processes. [] Further investigation is required to fully elucidate these potential secondary mechanisms.

Q3: What is the molecular formula and weight of Luliconazole, (+)-?

A3: The molecular formula of Luliconazole, (+)- is C18H14Cl2N2O, and its molecular weight is 345.22 g/mol. [, ]

Q4: Is there any spectroscopic data available for Luliconazole, (+)-?

A4: Yes, studies utilize UV spectrophotometry to analyze Luliconazole, (+)-. Its maximum absorbance (λmax) is reported at 297 nm in a methanol and water solvent system. [, ] FTIR studies have also been conducted, confirming no significant interactions between Luliconazole, (+)- and excipients used in various formulations. [, ]

Q5: Are there specific formulation strategies to improve the stability, solubility, or bioavailability of Luliconazole, (+)-?

A5: Research highlights the use of various approaches to enhance Luliconazole, (+)- delivery and efficacy. These include:

- Niosomes: Encapsulating Luliconazole, (+)- in niosomes, composed of non-ionic surfactants and cholesterol, demonstrates improved solubility, stability, and sustained release characteristics, ultimately enhancing its antifungal activity. [, , ]

- Nail Lacquers: Formulating Luliconazole, (+)- in nail lacquer, especially with permeation enhancers like Eudragit polymers and N-acetylcysteine, allows for targeted delivery and improved penetration through the nail plate for treating onychomycosis. [, ]

- Topical Hydrogels: Hydrogels containing Luliconazole, (+)-, utilizing polymers like HPMC and Carbopol, provide sustained drug release and enhanced skin permeation for treating fungal infections. []

- Deep Eutectic Mixtures: Combining Luliconazole, (+)- with a hydrogen bond donor like choline bitartrate and a hydrogen bond acceptor like gallic acid in a deep eutectic mixture enhances its solubility and permeability for topical gel formulations. []

Q6: What is the in vitro activity of Luliconazole, (+)- against various fungal species?

A7: Luliconazole, (+)- displays potent in vitro activity against a broad spectrum of fungal species, including dermatophytes like Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, and non-dermatophyte molds like Fusarium, Aspergillus, and Scedosporium species. [, , , , , , , , , ]

Q7: What are the in vivo efficacy findings of Luliconazole, (+)-?

A7: Luliconazole, (+)- demonstrates significant in vivo efficacy in preclinical and clinical studies:

- Animal Models: In guinea pig models of tinea pedis and onychomycosis, Luliconazole, (+)- effectively inhibits fungal growth, prevents infection, and shows superior drug retention compared to other antifungals. [, ]

- Clinical Trials: Clinical trials confirm the efficacy and safety of Luliconazole, (+)- in treating various dermatophytoses, including tinea pedis, tinea cruris, and tinea corporis. [, , , ] It shows comparable or superior efficacy to other commonly used antifungals, with a favorable safety profile. [, , ]

Q8: What are the known resistance mechanisms to Luliconazole, (+)-?

A8: While Luliconazole, (+)- generally exhibits potent antifungal activity, emerging resistance is a concern. Research indicates potential resistance mechanisms:

- Squalene Epoxidase (SQLE) Gene Mutations: Mutations in the SQLE gene, particularly F397L, are associated with reduced susceptibility to Luliconazole, (+)- in some Trichophyton species. [, ]

Q9: What analytical methods are used to characterize and quantify Luliconazole, (+)-?

A9: Various analytical methods are employed to characterize and quantify Luliconazole, (+)-:

- UV Spectrophotometry: This technique is widely used for quantifying Luliconazole, (+)- in bulk and pharmaceutical formulations. [, ] Its λmax in methanol and water is 297 nm. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, offers a sensitive and specific method for quantifying Luliconazole, (+)- in biological samples, formulations, and dissolution studies. [, , ]

Q10: What is the safety profile of Luliconazole, (+)-?

A11: Luliconazole, (+)- is generally well-tolerated in clinical trials. [, , , ] Adverse events, when reported, are typically mild and transient, mostly localized to the application site. [, , , , , ]

Q11: Are there specific drug delivery strategies employed to enhance Luliconazole, (+)- targeting to specific tissues?

A11: Yes, research explores targeted delivery strategies for Luliconazole, (+)-:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.